N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide
Description
N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a piperidine moiety via a branched ethylamine bridge.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O/c1-28-16-8-11-22-19-23(13-14-24(22)28)25(29-17-6-3-7-18-29)20-27-26(30)15-12-21-9-4-2-5-10-21/h2,4-5,9-10,13-14,19,25H,3,6-8,11-12,15-18,20H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDWRLGDROQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide, also known as F936-0662, is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H32N4O2
- IUPAC Name : N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
- SMILES : CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2
This structural complexity contributes to its diverse biological interactions.
Antitumor Effects
Research has indicated that compounds similar to F936-0662 exhibit significant activity as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known to induce differentiation and apoptosis in various human tumor cells. A study highlighted the antiproliferative activity of novel 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, which share structural similarities with F936-0662, demonstrating their potential as effective anticancer agents .
| Compound Type | Activity | Reference |
|---|---|---|
| HDAC Inhibitors | Induce apoptosis in tumor cells | |
| Phenylpropanamide Derivatives | Antiproliferative effects |
Neuropharmacological Potential
F936-0662's structure suggests possible interactions with neurotransmitter systems. Compounds with tetrahydroquinoline moieties have been studied for their effects on dopaminergic and serotonergic signaling pathways. These interactions may contribute to neuroprotective effects or modulation of mood disorders.
Case Studies and Research Findings
A notable study employed fragment-based screening to identify small molecule-protein interactions relevant to neuropharmacology. The results indicated that compounds similar to F936-0662 could engage a wide array of protein targets, enhancing our understanding of their mechanisms of action .
Key Findings:
- Broad Range of Protein Targets : Over 2000 proteins were identified as potential targets for compounds similar to F936-0662.
- Minimal Cytotoxicity : Initial screenings revealed low cytotoxicity at effective concentrations, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a tetrahydroquinoline core with several analogs but differs in substituents and functional groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Core Modifications: The target compound retains a non-oxidized tetrahydroquinoline core, unlike the 2-oxo-tetrahydroquinolinone derivatives in and . Halopemide (HLP) and other PLD inhibitors () diverge structurally, employing benzimidazolone cores instead of tetrahydroquinoline, highlighting distinct target selectivity .
Substituent Effects: The piperidin-1-yl group in the target compound provides a rigid, bicyclic amine, whereas analogs in and use pyrrolidinyl or dimethylamino groups. Piperidine’s larger ring size may alter steric interactions in binding pockets . The 3-phenylpropanamide terminal group contrasts with thiophene-carboximidamide () or naphthamide () moieties.
Stereochemical Considerations :
- Chiral analogs like (S)-35 and (R)-35 () demonstrate enantiomer-specific biological activities (e.g., receptor binding), suggesting that the target compound’s stereochemistry (if chiral) could critically influence efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
